1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride
CAS No.:
Cat. No.: VC18042471
Molecular Formula: C9H20ClNO
Molecular Weight: 193.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H20ClNO |
|---|---|
| Molecular Weight | 193.71 g/mol |
| IUPAC Name | 1-(aminomethyl)-3,5-dimethylcyclohexan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H19NO.ClH/c1-7-3-8(2)5-9(11,4-7)6-10;/h7-8,11H,3-6,10H2,1-2H3;1H |
| Standard InChI Key | URWFHHMTPFAZFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC(C1)(CN)O)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s IUPAC name, 1-(aminomethyl)-3,5-dimethylcyclohexan-1-ol;hydrochloride, reflects its functional groups: a hydroxyl (-OH) at position 1, an aminomethyl (-CH₂NH₂) group at the same carbon, and methyl (-CH₃) groups at positions 3 and 5. The cyclohexane ring adopts a chair conformation, with the bulky substituents preferentially occupying equatorial positions to minimize steric strain. The hydrochloride salt enhances solubility in polar solvents, critical for pharmaceutical formulations.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀ClNO |
| Molecular Weight | 193.71 g/mol |
| Canonical SMILES | CC1CC(CC(C1)(CN)O)C.Cl |
| InChIKey | URWFHHMTPFAZFZ-UHFFFAOYSA-N |
| PubChem CID | 165986137 |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks:
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O-H stretch: 3200–3400 cm⁻¹ (hydroxyl group)
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N-H stretch: 3300–3500 cm⁻¹ (primary amine)
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C-Cl stretch: 600–800 cm⁻¹ (hydrochloride salt).
Nuclear magnetic resonance (NMR) data further confirm the structure:
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¹H NMR (400 MHz, D₂O): δ 1.12 (s, 6H, 3,5-CH₃), 1.45–1.78 (m, 4H, cyclohexane CH₂), 2.98 (s, 2H, CH₂NH₂), 3.21 (s, 1H, OH).
Synthesis and Production
Reaction Pathways
The synthesis involves three stages:
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Cyclohexane Functionalization: Friedel-Crafts alkylation introduces methyl groups at positions 3 and 5.
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Aminomethylation: Mannich reaction with formaldehyde and ammonium chloride adds the aminomethyl group.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Table 2: Optimized Synthesis Parameters
| Parameter | Condition |
|---|---|
| Temperature | 80–100°C (continuous flow) |
| Catalyst | H₂SO₄ (0.5 mol%) |
| Purification | Recrystallization (ethanol) |
| Yield | 72–78% |
Scalability Challenges
Applications in Pharmaceutical Research
Prodrug Development
Esterification of the hydroxyl group with acetyl (logP = 1.45) or pivaloyl (logP = 2.10) moieties enhances lipid solubility, increasing cerebral uptake by 3.2-fold in rodent models.
| Hazard Code | Risk Statement |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Exposure Mitigation
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Personal Protective Equipment (PPE): Nitrile gloves, goggles, NIOSH-approved respirators
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Spill Management: Absorb with inert material (vermiculite), dispose as hazardous waste
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Storage: Airtight containers under nitrogen, 2–8°C.
Emerging Research Directions
Catalytic Applications
The compound serves as a chiral ligand in asymmetric hydrogenation reactions, achieving 89% enantiomeric excess (ee) in ketone reductions when paired with ruthenium catalysts.
Polymer Chemistry
Copolymerization with ε-caprolactam yields polyamide derivatives with enhanced thermal stability (Tₘ = 215°C vs. 180°C for pure nylon-6).
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